Tolvaptan, (S)-

Description

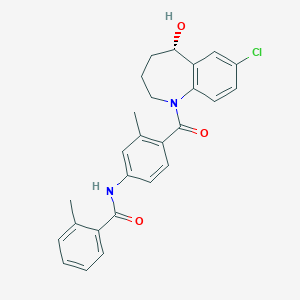

Structure

3D Structure

Propriétés

IUPAC Name |

N-[4-[(5S)-7-chloro-5-hydroxy-2,3,4,5-tetrahydro-1-benzazepine-1-carbonyl]-3-methylphenyl]-2-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25ClN2O3/c1-16-6-3-4-7-20(16)25(31)28-19-10-11-21(17(2)14-19)26(32)29-13-5-8-24(30)22-15-18(27)9-12-23(22)29/h3-4,6-7,9-12,14-15,24,30H,5,8,13H2,1-2H3,(H,28,31)/t24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYHCTFXIZSNGJT-DEOSSOPVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)C(=O)N3CCCC(C4=C3C=CC(=C4)Cl)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)C(=O)N3CCC[C@@H](C4=C3C=CC(=C4)Cl)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

331947-44-5 | |

| Record name | Tolvaptan, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0331947445 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TOLVAPTAN, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08S1L9V25X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(S)-Tolvaptan synthesis and stereoselective preparation

An In-depth Technical Guide to the Synthesis and Stereoselective Preparation of (S)-Tolvaptan

Authored by: Gemini, Senior Application Scientist

Abstract

Tolvaptan is a selective, competitive vasopressin V2 receptor antagonist utilized for the treatment of hyponatremia and autosomal dominant polycystic kidney disease (ADPKD).[1] The pharmacological activity of Tolvaptan is stereospecific, residing primarily in the (S)-enantiomer. The molecule's chirality is centered at the C5 position of the 2,3,4,5-tetrahydro-1H-1-benzazepine core, which bears a hydroxyl group.[2][3] Consequently, the development of efficient and robust methods for the stereoselective synthesis of (S)-Tolvaptan is of paramount importance for pharmaceutical manufacturing. This guide provides a comprehensive technical overview of the key synthetic strategies, moving from the foundational racemic synthesis to advanced stereoselective methodologies, including enzymatic resolution and asymmetric transfer hydrogenation. We will delve into the causality behind experimental choices, provide detailed protocols, and present comparative data to inform researchers and drug development professionals in this field.

Foundational Racemic Synthesis of Tolvaptan

A thorough understanding of the racemic synthesis of Tolvaptan is essential, as it establishes the core chemical transformations upon which stereoselective methods are built. The most prevalent industrial syntheses culminate in a final reduction step that, without chiral control, yields a racemic mixture of (R)- and (S)-Tolvaptan.

The general pathway involves the coupling of two key fragments: the 7-chloro-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one core (Intermediate A) and a substituted benzoyl chloride moiety (Intermediate B), followed by the critical ketone reduction.

Key Synthetic Steps:

-

Amide Bond Formation: The synthesis commences with the acylation of 7-chloro-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one with 2-methyl-4-(2-methylbenzoylamino)benzoyl chloride.[4][5] This reaction, typically conducted in the presence of a base such as triethylamine or pyridine in an aprotic solvent like dichloromethane, forms the N-benzoyl benzazepinone ketone (Intermediate C).[6]

-

Ketone Reduction: The carbonyl group at the C5 position of Intermediate C is reduced to a secondary alcohol. The most common laboratory and industrial reagent for this transformation is sodium borohydride (NaBH₄) in an alcoholic solvent like methanol.[6][7] This step is not stereoselective and produces Tolvaptan as a 1:1 racemic mixture of the (S) and (R) enantiomers.

The core challenge, therefore, lies in controlling the stereochemical outcome of this reduction or resolving the chirality at an appropriate stage.

Figure 1: General workflow for the racemic synthesis of Tolvaptan.

Stereoselective Strategies for (S)-Tolvaptan Preparation

To isolate the desired (S)-enantiomer, two primary strategies are employed: the separation of a racemic mixture (chiral resolution) or the direct formation of the desired stereocenter (asymmetric synthesis).

Strategy 1: Enzymatic Chiral Resolution

Chiral resolution is a classical and highly effective technique that involves the separation of enantiomers from a racemic mixture.[8] For Tolvaptan synthesis, this is often performed on a chiral intermediate rather than the final active pharmaceutical ingredient (API). A particularly successful approach involves the lipase-mediated resolution of a racemic alcohol precursor.

Causality and Mechanism: This method leverages the stereospecificity of enzymes, such as lipases, to catalyze a reaction on only one enantiomer of a racemic substrate. In the case of the racemic alcohol precursor to Tolvaptan, (±)-7-chloro-5-hydroxy-1-[2-methyl-4-(2-methylbenzoylamino)benzoyl]-2,3,4,5-tetrahydro-1H-1-benzazepine, a lipase can selectively acylate the (R)-enantiomer, leaving the desired (S)-enantiomer unreacted. The resulting difference in chemical properties between the (R)-acetate and the (S)-alcohol allows for their separation via standard techniques like column chromatography.

Figure 2: Workflow for obtaining (S)-Tolvaptan via enzymatic resolution.

Experimental Protocol: Lipase-Mediated Transesterification [9]

-

Substrate Preparation: Dissolve the racemic alcohol precursor (product of NaBH₄ reduction of Intermediate C) in a suitable organic solvent (e.g., toluene or THF).

-

Acyl Donor Addition: Add an acyl donor, such as vinyl acetate, to the solution. Vinyl acetate is often chosen because the byproduct, acetaldehyde, is volatile and easily removed.

-

Enzyme Introduction: Add a commercially available lipase (e.g., Lipase PS from Pseudomonas cepacia or Lipase from Candida antarctica) to the reaction mixture. The enzyme is often immobilized on a solid support for easier removal.

-

Reaction Monitoring: Stir the mixture at a controlled temperature (e.g., 25-40 °C) and monitor the reaction progress using chiral HPLC until approximately 50% conversion is achieved. This point represents the theoretical maximum yield for the resolution of one enantiomer.

-

Work-up and Separation: Filter off the enzyme. Concentrate the filtrate under reduced pressure. The resulting mixture of the (S)-alcohol and the (R)-acetate can then be separated using silica gel column chromatography.

-

Final Step (Optional): If the (R)-enantiomer is also desired or needs to be recycled, the separated (R)-acetate can be hydrolyzed back to the (R)-alcohol.

Strategy 2: Asymmetric Synthesis via Transfer Hydrogenation

Asymmetric synthesis offers a more atom-economical approach by directly creating the desired stereocenter, avoiding the loss of 50% of the material inherent in classical resolution.[8] A highly efficient method for the stereoselective reduction of the ketone precursor (Intermediate C) is Asymmetric Transfer Hydrogenation (ATH).

Causality and Mechanism: ATH employs a chiral catalyst, typically a transition metal complex (e.g., Ruthenium or Rhodium) with a chiral ligand, to transfer hydrogen from a simple hydrogen donor molecule (like formic acid or isopropanol) to the substrate. The catalyst creates a chiral environment around the ketone, forcing the hydrogen to add to one specific face of the carbonyl group, thus preferentially forming one enantiomer of the alcohol. This method has been shown to produce enantiopure Tolvaptan with excellent chemical yields and high enantioselectivity (up to 99% ee).[9]

Figure 3: Stereoselective synthesis of (S)-Tolvaptan via ATH.

Experimental Protocol: Asymmetric Transfer Hydrogenation (ATH) [9]

-

Catalyst Preparation: In an inert atmosphere (e.g., under Nitrogen or Argon), charge a reaction vessel with the chiral catalyst, for example, a Ru(II) complex with a tosylated diamine ligand.

-

Reagent Addition: Add the prochiral ketone precursor (Intermediate C) to the vessel.

-

Solvent and H-Donor: Add a suitable solvent (e.g., dichloromethane or acetonitrile) followed by the hydrogen source. A common and effective source is an azeotropic mixture of formic acid and triethylamine (HCOOH-Et₃N).

-

Reaction Execution: Stir the reaction mixture at a specified temperature (e.g., 28-40 °C). The reaction is typically monitored by HPLC to determine conversion.

-

Work-up: Upon completion, quench the reaction with water or a saturated bicarbonate solution.

-

Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum.

-

Crystallization: Purify the crude product by recrystallization from a suitable solvent system (e.g., methanol/petroleum ether) to yield highly pure (S)-Tolvaptan.[10]

Comparative Analysis of Stereoselective Methods

The choice between enzymatic resolution and asymmetric synthesis in an industrial setting depends on factors such as catalyst cost, scalability, process efficiency, and waste management.

| Method | Key Reagents/Catalyst | Typical Enantiomeric Excess (ee) | Yield | Key Advantages & Considerations |

| Enzymatic Resolution | Lipase (e.g., from P. cepacia), Vinyl Acetate | >99% for resolved alcohol | <50% (theoretical max) | Advantages: High stereospecificity, mild reaction conditions. Considerations: Theoretical yield is limited to 50% unless the unwanted enantiomer is racemized and recycled. Requires a chromatographic separation step. |

| Asymmetric Transfer Hydrogenation (ATH) | Chiral Ru(II) or Rh(II) complex, HCOOH/Et₃N | Up to 99% | >80% | Advantages: High chemical yield and enantioselectivity, atom-economical. Considerations: Requires expensive and potentially air-sensitive transition metal catalysts. Process optimization is critical. |

Conclusion

The stereoselective synthesis of (S)-Tolvaptan is a critical aspect of its pharmaceutical production, ensuring the delivery of the pharmacologically active enantiomer. While the foundational racemic synthesis provides the necessary molecular framework, advanced stereoselective techniques are required to achieve enantiopurity.

Both enzymatic resolution of a key alcohol intermediate and asymmetric transfer hydrogenation of the prochiral ketone precursor have proven to be highly effective and robust strategies. Enzymatic resolution offers exceptional selectivity under mild conditions but is limited by a theoretical 50% yield, necessitating a recycling loop for industrial efficiency. Asymmetric transfer hydrogenation, conversely, provides a direct, high-yield route to the final product with excellent enantiomeric excess, making it a highly attractive option for large-scale manufacturing despite the higher initial cost of the chiral catalyst. The selection of a specific synthetic route will ultimately be guided by a balance of efficiency, cost, scalability, and regulatory compliance.

References

- Otsuka Pharmaceutical Co., Ltd. (2025). What is core patent covering Tolvaptan?

- Sorbera, L.A., Castañer, J., & Bayés, M. (n.d.). Tolvaptan. Prous Science.

- Patsnap. (2025). The patent landscape of Tolvaptan.

- ResearchGate. (n.d.). A novel approach for the synthesis of (S)-tolvaptan and (S)-desmethyltolvaptan. Request PDF.

- New Drug Approvals. (2013). TOLVAPTAN.

- Google Patents. (n.d.).

- MedKoo Biosciences. (n.d.). Tolvaptan Synthetic Routes.

- JD Supra. (2024). Otsuka Pharm. Co., Ltd. v. Lupin Ltd. - Jynarque® (tolvaptan).

- Cordero-Vargas, A., Quiclet-Sire, B., & Zard, S. Z. (2006). A flexible approach for the preparation of substituted benzazepines: application to the synthesis of tolvaptan. Bioorganic & Medicinal Chemistry, 14(18), 6165-73.

- Yan, C., Shuai, M., & Dengke, L. (2011). Synthesis of Tolvaptan. Chinese Journal of Pharmaceuticals.

- Google Patents. (n.d.).

- Google Patents. (n.d.).

- Google Patents. (n.d.).

- Google Patents. (n.d.).

- PubMed. (2022).

- PubMed Central. (n.d.).

- PubMed. (2017). Tolvaptan-Type Vasopressin Receptor Ligands: Important Role of Axial Chirality in the Active Form.

- ResearchGate. (2025).

- PubMed. (2015). Asymmetric synthesis of 3-substituted tetrahydro-2-benzazepines.

- Wikipedia. (n.d.). Chiral resolution.

- PubMed. (2020).

- ResearchGate. (2012). Synthesis of the major metabolites of Tolvaptan.

- ResearchGate. (2020). Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View.

- MDPI. (2023). Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020)

- Semantic Scholar. (2020). Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds.

Sources

- 1. medkoo.com [medkoo.com]

- 2. Tolvaptan-Type Vasopressin Receptor Ligands: Important Role of Axial Chirality in the Active Form - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An enantiomeric quantitative LC-MS/MS method for tolvaptan and its monohydroxylates in human plasma using a reversed-phase separation procedure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of Tolvaptan | Semantic Scholar [semanticscholar.org]

- 5. CN101817783A - Method for preparing tolvaptan intermediate - Google Patents [patents.google.com]

- 6. WO2012046244A1 - Process for preparing tolvaptan intermediates - Google Patents [patents.google.com]

- 7. Portico [access.portico.org]

- 8. Chiral resolution - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. CN102060769B - Preparation method of tolvaptan - Google Patents [patents.google.com]

An In-depth Technical Guide to (S)-Tolvaptan: Chemical Structure, Properties, and Mechanism of Action

This technical guide provides a comprehensive overview of (S)-Tolvaptan, the pharmacologically active enantiomer of Tolvaptan. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical and biological aspects of this selective vasopressin V2 receptor antagonist.

Chemical Identity and Structure

(S)-Tolvaptan is the (S)-enantiomer of N-[4-[(7-chloro-2,3,4,5-tetrahydro-5-hydroxy-1H-1-benzazepin-1-yl)carbonyl]-3-methylphenyl]-2-methylbenzamide.[1][2] Tolvaptan itself is a racemate, a 1:1 mixture of the (S)- and (R)-enantiomers.[3] The pharmacokinetic properties of tolvaptan are stereospecific, with the S-(-) enantiomer being predominant at steady state.[4]

The chemical structure of (S)-Tolvaptan is characterized by a central benzazepine ring system linked to a substituted benzamide moiety. The stereocenter is located at the 5-position of the benzazepine ring, bearing a hydroxyl group.

IUPAC Name: N-[4-[(5S)-7-chloro-5-hydroxy-2,3,4,5-tetrahydro-1-benzazepine-1-carbonyl]-3-methylphenyl]-2-methylbenzamide[5]

CAS Number: 331947-44-5[5]

Molecular Formula: C₂₆H₂₅ClN₂O₃[5]

Molecular Weight: 448.94 g/mol [5]

Caption: Chemical Structure of (S)-Tolvaptan.

Physicochemical Properties

The physicochemical properties of a drug substance are critical for its formulation development and biopharmaceutical performance. (S)-Tolvaptan is a white to off-white solid.[6] A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Source |

| Melting Point | 219-222 °C | [3] |

| Solubility | DMSO: ≥15mg/mL; Practically insoluble in water. | [1][3] |

| pKa | 13.00 ± 0.70 (Predicted) | [3] |

| LogP | 4.8 | [5] |

| Storage Temperature | -20°C Freezer | [6] |

Mechanism of Action: Selective Vasopressin V2 Receptor Antagonism

(S)-Tolvaptan is a selective and competitive antagonist of the vasopressin V2 receptor.[4] Its affinity for the V2 receptor is approximately 1.8 times that of the endogenous ligand, arginine vasopressin (AVP).[4] The V2 receptors are primarily located in the renal collecting ducts and are responsible for mediating the antidiuretic effect of vasopressin.

Under normal physiological conditions, AVP binds to V2 receptors, which are G-protein coupled receptors. This binding activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels, in turn, promote the insertion of aquaporin-2 (AQP2) water channels into the apical membrane of the collecting duct cells. This increases water reabsorption from the tubular fluid back into the bloodstream, resulting in concentrated urine and reduced free water excretion.

(S)-Tolvaptan competitively blocks the binding of AVP to the V2 receptor, thereby inhibiting this signaling cascade.[7] This antagonism prevents the AVP-induced increase in cAMP and the subsequent translocation of AQP2 water channels. The net effect is a decrease in water reabsorption by the kidneys, leading to an increase in free water excretion (aquaresis), a decrease in urine osmolality, and a subsequent increase in serum sodium concentrations.[7][8] This mechanism is particularly beneficial in the treatment of euvolemic and hypervolemic hyponatremia.

Caption: Signaling pathway of (S)-Tolvaptan's mechanism of action at the V2 receptor.

Pharmacokinetics and Pharmacodynamics

The pharmacokinetic profile of Tolvaptan is characterized by rapid absorption and stereospecific disposition.

-

Absorption: Following oral administration, peak plasma concentrations of tolvaptan are typically observed between 2 and 4 hours.[4] The absolute bioavailability is approximately 56%.[5]

-

Distribution: Tolvaptan is highly protein-bound (approximately 99%).

-

Metabolism: Tolvaptan is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme.

-

Excretion: The elimination of tolvaptan is almost exclusively through non-renal mechanisms.[9]

The pharmacodynamic effects of tolvaptan are directly related to its mechanism of action. Administration of tolvaptan leads to a dose-dependent increase in free water clearance and a corresponding increase in serum sodium concentration. The onset of action is rapid, with aquaretic effects observed within 2 to 4 hours post-dose.

Synthesis of (S)-Tolvaptan

The synthesis of enantiomerically pure (S)-Tolvaptan is a key aspect of its production. While racemic tolvaptan can be synthesized and the enantiomers separated, enantioselective synthesis methods are often preferred for their efficiency.

Chemical Synthesis

A common strategy for the synthesis of (S)-Tolvaptan involves the asymmetric reduction of a prochiral ketone intermediate, 7-chloro-1-[2-methyl-4-[(2-methylbenzoyl)amino]benzoyl]-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one.[7] This can be achieved using various chiral reducing agents or catalysts.

A general synthetic route is outlined below:

Caption: Generalized workflow for the chemical synthesis of (S)-Tolvaptan.

One patented method describes the synthesis of tolvaptan through an amidation reaction of 7-chloro-5-hydroxy-2,3,4,5-tetrahydro-1H-1-benzoaza with 2-methyl-4-(2-methylphenylamido)benzoyl chloride.[10]

Biosynthetic Approach

A more recent and environmentally friendly approach involves the use of biocatalysts. An efficient method for the biosynthesis of enantiopure (S)-tolvaptan utilizes whole cells of Escherichia coli co-expressing an alcohol dehydrogenase and a formate dehydrogenase.[7] This system facilitates the enantioselective reduction of the same prochiral ketone intermediate to yield (S)-tolvaptan with high optical purity and good conversion efficiency.[7]

Analytical Methodologies

The quality control and pharmacokinetic monitoring of (S)-Tolvaptan rely on robust analytical methods. High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry are the most commonly employed techniques.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the standard method for the assay and impurity profiling of tolvaptan. A typical method would involve a C18 column with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol. Detection is usually performed using a UV detector at a wavelength of approximately 254 nm or 269 nm.[4]

Example HPLC Protocol for Tolvaptan Assay:

-

Column: C18 (e.g., 150 mm x 4.6 mm, 5 µm particle size)

-

Mobile Phase: Acetonitrile:Water (60:40 v/v)

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm

-

Column Temperature: 25°C

This method has been shown to be linear over a concentration range of 37.285 µg/mL to 298.282 µg/mL.

UV-Visible Spectrophotometry

UV-Visible spectrophotometry can be used for the estimation of tolvaptan in bulk and pharmaceutical formulations. The maximum absorbance (λmax) of tolvaptan in acetonitrile is observed at approximately 269 nm.[4] The method has been validated and shown to be linear, accurate, and precise for routine analysis.

Conclusion

(S)-Tolvaptan is a well-characterized, potent, and selective vasopressin V2 receptor antagonist. Its unique mechanism of action, leading to aquaresis without significant electrolyte disturbance, makes it a valuable therapeutic agent for the management of hyponatremia. This guide has provided a detailed overview of its chemical structure, physicochemical properties, mechanism of action, pharmacokinetics, synthetic approaches, and analytical methodologies, offering a solid foundation for researchers and drug development professionals working with this important molecule.

References

-

Efficient biosynthesis of enantiopure tolvaptan by utilizing alcohol dehydrogenase-catalyzed enantioselective reduction. RSC Publishing. (2018-02-13). [Link]

-

Tolvaptan, (S)-. PubChem. [Link]

- Preparation method of tolvaptan.

-

SAMSCA® (tolvaptan) Mechanism of Action. Otsuka America Pharmaceutical, Inc. [Link]

-

A flexible approach for the preparation of substituted benzazepines: application to the synthesis of tolvaptan. PubMed. [Link]

-

tolvaptan. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

-

Center for Drug Evaluation and Research Application Number: 22-275. U.S. Food and Drug Administration. (2008-08-08). [Link]

-

Pharmacokinetics and pharmacodynamics of oral tolvaptan in patients with varying degrees of renal function. National Institutes of Health. (2013-09-18). [Link]

-

DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR ESTIMATION OF TOLVAPTAN IN BULK AND ITS PHARMACEUTICAL FORMULATION. Rasayan Journal of Chemistry. [Link]

-

SAMSCA® (tolvaptan) tablets for oral use. U.S. Food and Drug Administration. [Link]

- Process for preparing tolvaptan intermediates.

-

Synthesis of the major metabolites of Tolvaptan. ResearchGate. (2012-12-01). [Link]

Sources

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. Tolvaptan CAS#: 150683-30-0 [m.chemicalbook.com]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. Tolvaptan, (S)- | C26H25ClN2O3 | CID 10789661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN102060769B - Preparation method of tolvaptan - Google Patents [patents.google.com]

- 6. Efficient biosynthesis of enantiopure tolvaptan by utilizing alcohol dehydrogenase-catalyzed enantioselective reduction - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. newdrugapprovals.org [newdrugapprovals.org]

- 9. CN104418803A - Preparation method of tolvaptan - Google Patents [patents.google.com]

- 10. Tolvaptan-Type Vasopressin Receptor Ligands: Important Role of Axial Chirality in the Active Form - PubMed [pubmed.ncbi.nlm.nih.gov]

Mechanism of Action of (S)-Tolvaptan on the Vasopressin V2 Receptor

An In-Depth Technical Guide

Executive Summary

(S)-Tolvaptan is a selective, orally active antagonist of the vasopressin V2 receptor (V2R), a Class A G-protein coupled receptor (GPCR) pivotal to renal water reabsorption. Its mechanism of action is centered on the competitive inhibition of arginine vasopressin (AVP) binding to the V2R in the principal cells of the kidney's collecting ducts. This blockade disrupts the canonical Gs protein-adenylyl cyclase-cAMP signaling cascade, thereby preventing the phosphorylation and translocation of aquaporin-2 (AQP2) water channels to the apical membrane. The ultimate physiological consequence is aquaresis—the excretion of electrolyte-free water—which effectively raises serum sodium concentrations. Recent structural and functional studies have provided unprecedented atomic-level detail into the tolvaptan-V2R interaction, revealing a deep binding pose within the orthosteric pocket that stabilizes the receptor in an inactive conformation. This guide provides a comprehensive overview of this mechanism, from molecular binding to downstream physiological effects, and details the core experimental methodologies used to characterize this interaction.

The Vasopressin V2 Receptor System: A Primer

The regulation of water homeostasis is a fundamental physiological process orchestrated by the neurohypophyseal hormone arginine vasopressin (AVP). AVP exerts its primary antidiuretic effect by activating the V2 receptor, a GPCR located on the basolateral membrane of principal cells in the renal collecting ducts.[1] The activation of the V2R is the initiating signal in a cascade that ultimately concentrates urine by promoting water reabsorption from the tubular fluid back into circulation.[2] Dysregulation of this system, often characterized by excessive AVP secretion or inappropriate V2R activity, leads to fluid retention and can result in euvolemic or hypervolemic hyponatremia, conditions frequently associated with the syndrome of inappropriate antidiuretic hormone secretion (SIADH), heart failure, and cirrhosis.[3] Furthermore, chronic V2R stimulation is implicated in the pathogenesis of autosomal dominant polycystic kidney disease (ADPKD) by promoting cyst growth through cAMP-mediated pathways.[2][4]

(S)-Tolvaptan was developed as a targeted therapeutic to counteract these effects. As a selective V2R antagonist, it offers a direct pharmacological approach to induce aquaresis without significantly altering electrolyte balance.[5][6]

Molecular Mechanism of (S)-Tolvaptan Action

Competitive Antagonism at the V2 Receptor

Tolvaptan functions as a competitive antagonist, meaning it directly competes with the endogenous ligand AVP for the same binding site on the V2 receptor.[5][7] It possesses a high affinity for the human V2R, which is approximately 1.8 times greater than that of AVP itself.[5][8] Critically, tolvaptan demonstrates significant selectivity, with a 29-fold greater affinity for the V2R over the V1a receptor subtype, which is primarily involved in vasoconstriction.[3][8] This selectivity is key to its targeted aquaretic effect, minimizing off-target cardiovascular effects. In vitro studies confirm that tolvaptan has no intrinsic agonistic activity; it does not activate the receptor upon binding.[5][9]

Structural Basis of V2R-Tolvaptan Interaction

The precise mechanism of antagonism has been elucidated by recent advancements in cryo-electron microscopy (cryo-EM) and molecular dynamics simulations.[10][11] These studies reveal that tolvaptan binds deep within the orthosteric (endogenous ligand) binding pocket of the V2R, stabilizing the receptor in an inactive conformation.[10][12]

The binding process involves an initial interaction with extracellular loops 2 and 3, followed by entry into the transmembrane pocket.[13][14] Within the pocket, tolvaptan forms critical interactions with several key amino acid residues, including:

-

Y205, F287, F178, V206, and M123: These residues are crucial for forming the hydrophobic pocket that accommodates the drug.[13][15]

-

R181 (on Extracellular Loop 2): This residue plays a role in the initial binding and entry of tolvaptan into the binding site.[13][15]

By occupying this space and engaging these residues, tolvaptan physically prevents the conformational changes required for receptor activation and subsequent G-protein coupling.[10][11]

Inhibition of the Canonical cAMP Signaling Pathway

The binding of AVP to the V2R normally triggers a well-defined signaling cascade.[16] The receptor couples to the stimulatory G-protein (Gs), leading to the activation of adenylyl cyclase.[3] This enzyme catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP), a critical second messenger.[17] Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets, most notably the AQP2 water channel.[18][19]

(S)-Tolvaptan's antagonism of the V2R effectively decapitates this pathway. By preventing AVP binding and stabilizing the receptor in an inactive state, it blocks Gs protein activation.[5] Consequently, adenylyl cyclase is not stimulated, intracellular cAMP levels do not rise in response to AVP, and PKA remains inactive.[5][9] This direct inhibition of the signaling cascade is the core biochemical mechanism behind tolvaptan's therapeutic effect.

Prevention of Aquaporin-2 Trafficking

The functional endpoint of the V2R signaling cascade is the regulation of AQP2 water channels. Following PKA-mediated phosphorylation at the Serine-256 residue (pS256-AQP2), vesicles containing AQP2 are trafficked to and fuse with the apical plasma membrane of the principal cell.[20] This insertion of AQP2 channels dramatically increases the water permeability of the membrane, allowing for the passive reabsorption of water from the collecting duct lumen into the cell and ultimately back into the bloodstream.[2][21]

By inhibiting the upstream signaling events, tolvaptan prevents the necessary phosphorylation of AQP2.[20] As a result, AQP2-containing vesicles are not translocated to the apical membrane, and the cell remains relatively impermeable to water.[20][21][22] This blockade of AQP2 trafficking is the direct cause of the aquaretic effect, leading to increased excretion of free water and a reduction in urine osmolality.[5][23]

Non-Canonical Signaling Effects

Emerging research suggests that tolvaptan's interaction with the V2R may have consequences beyond the canonical cAMP pathway.

-

Intracellular Calcium Mobilization: Studies in MDCK cells have shown that tolvaptan itself can cause a mobilization of calcium from the endoplasmic reticulum, leading to an increase in basal intracellular calcium levels.[20] This effect requires the presence of the V2R and may be associated with an inhibition of calcium-inhibitable adenylyl cyclase isoforms, potentially augmenting its primary mechanism of action.[20]

-

ERK1/2 Pathway Modulation: In collecting duct cells, AVP has been shown to decrease the phosphorylation of ERK1/ERK2 (a key signaling pathway in cell proliferation).[24][25] In the presence of AVP, tolvaptan paradoxically increases ERK1/ERK2 phosphorylation in a PKA-dependent manner.[1][24] While the full clinical relevance is still under investigation, this modulation of MAPK signaling may contribute to its therapeutic effects in ADPKD, a disease characterized by abnormal cell proliferation.[24][25][26]

Methodologies for Characterizing (S)-Tolvaptan-V2R Interaction

The elucidation of tolvaptan's mechanism of action relies on a suite of robust in vitro assays. The causality behind these experimental choices is to build a comprehensive pharmacological profile, moving from direct receptor binding to functional cellular consequences.

Protocol: Radioligand Binding Assay for V2R

Rationale: This assay directly measures the affinity of a test compound (unlabeled tolvaptan) for the V2R by quantifying its ability to compete with and displace a radiolabeled ligand with known affinity for the receptor. This provides the equilibrium dissociation constant (Ki), a fundamental measure of binding potency.[27][28]

Step-by-Step Methodology:

-

Membrane Preparation:

-

Culture HEK293 cells (or other suitable cell line) stably expressing the human V2R.

-

Harvest cells and homogenize in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, protease inhibitors).[29]

-

Centrifuge the homogenate at low speed to remove nuclei and debris.

-

Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 20,000 x g for 20 min at 4°C).[29]

-

Wash the membrane pellet, then resuspend in assay buffer. Determine protein concentration using a BCA or Bradford assay.

-

-

Competition Binding Assay Setup (96-well format):

-

To each well, add:

-

V2R-expressing cell membranes (e.g., 10-50 µg protein).

-

A fixed concentration of a suitable V2R radioligand (e.g., [³H]-Arginine Vasopressin) at a concentration near its Kd value.

-

Serial dilutions of unlabeled (S)-Tolvaptan (or buffer for total binding controls).

-

A saturating concentration of an unlabeled V2R ligand (e.g., excess AVP) to determine non-specific binding (NSB).[28]

-

-

Bring the final volume to 250 µL with assay buffer.

-

-

Incubation and Filtration:

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[29][30]

-

Rapidly terminate the reaction by vacuum filtration through a glass fiber filter plate (e.g., GF/C, pre-soaked in polyethyleneimine to reduce non-specific filter binding).[29]

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

-

Detection and Analysis:

-

Dry the filter plate and add scintillation cocktail to each well.

-

Quantify the radioactivity (in counts per minute, CPM) retained on the filters using a scintillation counter.

-

Calculate specific binding by subtracting the NSB CPM from the total binding CPM.

-

Plot the percentage of specific binding against the log concentration of tolvaptan. Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[28]

-

Protocol: Functional cAMP Accumulation Assay

Rationale: This functional assay quantifies the ability of tolvaptan to inhibit the V2R-mediated production of the second messenger cAMP. It provides a measure of functional potency (IC50) and confirms the antagonistic mode of action at the cellular level.[17][31]

Step-by-Step Methodology:

-

Cell Preparation:

-

Seed V2R-expressing cells into 96- or 384-well plates and grow to near confluence.

-

On the day of the assay, wash the cells and replace the medium with a stimulation buffer, often containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation and amplify the signal.[32]

-

-

Antagonist Pre-incubation:

-

Add serial dilutions of (S)-Tolvaptan to the appropriate wells.

-

Pre-incubate for a defined period (e.g., 15-30 minutes) at 37°C to allow the antagonist to bind to the receptors.[33]

-

-

Agonist Stimulation:

-

Add a fixed concentration of an agonist (e.g., AVP or the selective V2R agonist dDAVP) to all wells (except for basal controls). The agonist concentration should be one that elicits a submaximal response (e.g., EC80) to ensure a robust window for measuring inhibition.

-

Incubate for a further 15-30 minutes at 37°C to allow for cAMP production.

-

-

Cell Lysis and cAMP Detection:

-

Terminate the stimulation and lyse the cells according to the manufacturer's protocol for the chosen cAMP detection kit.

-

Quantify the intracellular cAMP concentration using a competitive immunoassay format, such as HTRF (Homogeneous Time-Resolved Fluorescence), AlphaScreen, or ELISA.[31][33] In these assays, endogenous cAMP produced by the cells competes with a labeled cAMP tracer for binding to a specific antibody. The resulting signal is inversely proportional to the amount of cAMP in the sample.[33]

-

-

Data Analysis:

-

Generate a cAMP standard curve to interpolate the cAMP concentrations in the samples.

-

Plot the cAMP concentration (or percentage of inhibition of the agonist response) against the log concentration of tolvaptan.

-

Fit the data using a non-linear regression model to determine the IC50 value, representing the concentration of tolvaptan required to inhibit 50% of the AVP-stimulated cAMP response.

-

Quantitative Data Summary

The pharmacological properties of (S)-Tolvaptan are defined by its high affinity, selectivity, and functional potency at the V2 receptor.

| Parameter | Value | Description | Source |

| Binding Affinity (Ki) | ~0.5 - 1.5 nM | Equilibrium dissociation constant for the human V2 receptor, indicating high-affinity binding. | [3][9] |

| Receptor Selectivity | V2 >> V1a | Affinity for V2R is 29-fold greater than for V1aR. | [3][8] |

| Functional Potency (IC50) | ~1 - 5 nM | Concentration required to inhibit 50% of AVP-induced cAMP production in vitro. | [5][9] |

| Mode of Action | Competitive Antagonist | Binds to the orthosteric site, competing with AVP, with no intrinsic agonist activity. | [2][5] |

| Bioavailability (Oral) | ~56% | Mean absolute bioavailability following oral administration. | [6] |

| Half-life | ~12 hours | Pharmacokinetic half-life supporting once-daily dosing regimens. | [4] |

Conclusion and Future Directions

The mechanism of action of (S)-Tolvaptan is a well-defined example of selective GPCR antagonism. It competitively binds to the vasopressin V2 receptor with high affinity and selectivity, stabilizing an inactive receptor state. This action directly inhibits the canonical Gs-cAMP-PKA signaling pathway, which in turn prevents the phosphorylation and apical membrane translocation of AQP2 water channels in the renal collecting ducts. The result is a potent and predictable aquaresis, forming the basis of its clinical utility in treating hyponatremia and ADPKD.

Future research should continue to explore the relevance of tolvaptan's non-canonical signaling effects, particularly the modulation of intracellular calcium and the ERK1/2 pathway. A deeper understanding of these actions could reveal additional therapeutic benefits or inform the development of next-generation V2R antagonists with tailored signaling profiles for specific disease states. Furthermore, structural insights will continue to guide the rational design of novel antagonists with improved selectivity, potency, and safety profiles.

References

-

Structural basis of tolvaptan binding to the vasopressin V2 receptor. Acta Pharmacologica Sinica. [Link]

- What is the mechanism of action of Tolvaptan (Vasopressin V2 receptor antagonist)?. Vertex AI Search.

-

Structural basis of tolvaptan binding to the vasopressin V2 receptor. Semantic Scholar. [Link]

-

The V2 receptor antagonist tolvaptan raises cytosolic calcium and prevents AQP2 trafficking and function: an in vitro and in vivo assessment. PubMed Central. [Link]

-

Review of Tolvaptan's Pharmacokinetic and Pharmacodynamic Properties and Drug Interactions. MDPI. [Link]

-

V2 Receptor Antagonist; Tolvaptan. PubMed Central. [Link]

-

Vasopressin V2 receptor, tolvaptan, and ERK1/2 phosphorylation in the renal collecting duct. American Journal of Physiology-Renal Physiology. [Link]

-

What is the mechanism of Tolvaptan?. Patsnap Synapse. [Link]

-

Structural insights into antagonist recognition by the vasopressin V2 receptor. Research Square. [Link]

-

What is the mechanism of action of tolvaptan (vasopressin receptor antagonist) in treating hyponatremia?. Dr.Oracle. [Link]

-

Vasopressin–aquaporin-2 pathway: recent advances in understanding water balance disorders. PubMed Central. [Link]

-

Structural insights into antagonist recognition by the vasopressin V2 receptor. PubMed. [Link]

-

Role of cAMP/PKA signaling cascade in vasopressin-induced trafficking of TRPC3 channels in principal cells of the collecting duct. PubMed. [Link]

-

cAMP Accumulation Assay. Creative BioMart. [Link]

-

The Trafficking of the Water Channel Aquaporin-2 in Renal Principal Cells—a Potential Target for Pharmacological Intervention in Cardiovascular Diseases. Frontiers in Pharmacology. [Link]

-

Review of Tolvaptan's Pharmacokinetic and Pharmacodynamic Properties and Drug Interactions. R Discovery. [Link]

-

Vasopressin V2 receptor, tolvaptan, and ERK1/2 phosphorylation in the renal collecting duct. American Physiological Society. [Link]

-

Tolvaptan, an Orally Active Vasopressin V2-Receptor Antagonist-Pharmacology and Clinical Trials. ResearchGate. [Link]

-

Inactive structures of the vasopressin V2 receptor reveal distinct antagonist binding modes for Tolvaptan and Mambaquaretin toxin. bioRxiv. [Link]

-

Tolvaptan: Vasopressin Antagonist. YouTube. [Link]

-

Vasopressin V2 receptor, tolvaptan, and ERK1/2 phosphorylation in the renal collecting duct. AJP-Renal Physiology. [Link]

-

Phase III clinical pharmacology study of tolvaptan. PubMed. [Link]

-

Effect of tolvaptan on urinary excretion of AQP2. ResearchGate. [Link]

-

Tolvaptan regulates aquaporin-2 and fecal water in cirrhotic rats with ascites. PubMed Central. [Link]

-

Regulation of V2R transcription by hypertonicity and V1aR-V2R signal interaction. American Journal of Physiology-Renal Physiology. [Link]

-

Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual - NCBI. [Link]

-

Review of tolvaptan for autosomal dominant polycystic kidney disease. PubMed. [Link]

-

Phosphoproteomic Identification of Vasopressin/cAMP/Protein Kinase A–Dependent Signaling in Kidney. PubMed Central. [Link]

-

cAMP Measurement for Antagonists of a G αs -Coupled Receptor. ResearchGate. [Link]

-

Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization. Assay Guidance Manual - NCBI. [Link]

-

Insights into GPCR pharmacology from the measurement of changes in intracellular cyclic AMP; advantages and pitfalls of differing methodologies. British Journal of Pharmacology. [Link]

-

Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

-

The V2 vasopressin receptor stimulates ERK1/2 activity independently of heterotrimeric G protein signalling. PubMed. [Link]

-

Pharmacology of Antagonism of GPCR. J-Stage. [Link]

-

What are GPCR antagonists and how do they work?. Patsnap Synapse. [Link]

-

Radioligand binding methods: practical guide and tips. SpringerLink. [Link]

-

Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual - NCBI. [Link]

-

SIGMA RECEPTOR BINDING ASSAYS. PubMed Central. [Link]

-

Structural basis of tolvaptan binding to the vasopressin V2 receptor. PubMed Central. [Link]

-

Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology. PubMed Central. [Link]

-

A chemogenetic approach for temporal and cell-specific activation of endogenous GPCRs in vivo. PNAS. [Link]

Sources

- 1. Vasopressin V2 receptor, tolvaptan, and ERK1/2 phosphorylation in the renal collecting duct - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Tolvaptan? [synapse.patsnap.com]

- 3. V2 Receptor Antagonist; Tolvaptan - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Review of tolvaptan for autosomal dominant polycystic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. droracle.ai [droracle.ai]

- 6. Review of Tolvaptan’s Pharmacokinetic and Pharmacodynamic Properties and Drug Interactions [mdpi.com]

- 7. What are GPCR antagonists and how do they work? [synapse.patsnap.com]

- 8. droracle.ai [droracle.ai]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Structural insights into antagonist recognition by the vasopressin V2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. biorxiv.org [biorxiv.org]

- 13. Structural basis of tolvaptan binding to the vasopressin V2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Structural basis of tolvaptan binding to the vasopressin V2 receptor | Semantic Scholar [semanticscholar.org]

- 15. Structural basis of tolvaptan binding to the vasopressin V2 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Phosphoproteomic Identification of Vasopressin/cAMP/Protein Kinase A–Dependent Signaling in Kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Role of cAMP/PKA signaling cascade in vasopressin-induced trafficking of TRPC3 channels in principal cells of the collecting duct [pubmed.ncbi.nlm.nih.gov]

- 19. journals.physiology.org [journals.physiology.org]

- 20. The V2 receptor antagonist tolvaptan raises cytosolic calcium and prevents AQP2 trafficking and function: an in vitro and in vivo assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Vasopressin–aquaporin-2 pathway: recent advances in understanding water balance disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. m.youtube.com [m.youtube.com]

- 24. journals.physiology.org [journals.physiology.org]

- 25. journals.physiology.org [journals.physiology.org]

- 26. The V2 vasopressin receptor stimulates ERK1/2 activity independently of heterotrimeric G protein signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. scite.ai [scite.ai]

- 28. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 29. giffordbioscience.com [giffordbioscience.com]

- 30. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 31. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]

- 32. Insights into GPCR pharmacology from the measurement of changes in intracellular cyclic AMP; advantages and pitfalls of differing methodologies - PMC [pmc.ncbi.nlm.nih.gov]

- 33. resources.revvity.com [resources.revvity.com]

An In-depth Technical Guide to the Pharmacokinetics and Metabolic Profile of (S)-Tolvaptan

Abstract

Tolvaptan, a selective vasopressin V2-receptor antagonist, is a cornerstone in the management of hyponatremia and autosomal dominant polycystic kidney disease (ADPKD). Administered as a racemic mixture, its pharmacological activity and disposition are governed by the distinct properties of its (S)- and (R)-enantiomers. This technical guide provides a comprehensive exploration of the pharmacokinetics and metabolic profile of the (S)-enantiomer of tolvaptan. We will delve into the stereoselective nature of its absorption, distribution, metabolism, and excretion (ADME), elucidating the critical role of cytochrome P450 enzymes, particularly CYP3A4 and CYP3A5, in its biotransformation. Furthermore, this guide will present detailed experimental protocols for the enantioselective analysis of tolvaptan and for in vitro metabolism studies, offering researchers and drug development professionals a robust framework for investigating this and other chiral compounds.

Introduction: The Significance of Chirality in Tolvaptan's Profile

Tolvaptan's therapeutic efficacy is intrinsically linked to its three-dimensional structure. The molecule possesses a chiral center, leading to the existence of two non-superimposable mirror images: the (S)- and (R)-enantiomers. While administered in a 1:1 ratio, the pharmacokinetic properties of these enantiomers are not identical, a phenomenon known as stereoselectivity. Notably, at steady-state, the plasma concentration of the (S)-(-)-enantiomer is approximately three times higher than that of the R-(+)-enantiomer, indicating significant differences in their clearance and/or distribution.[1] Understanding the specific pharmacokinetic and metabolic fate of the more prevalent (S)-enantiomer is therefore paramount for a complete comprehension of tolvaptan's clinical pharmacology and for optimizing its therapeutic use.

Pharmacokinetics of (S)-Tolvaptan: A Stereoselective Journey

The disposition of (S)-Tolvaptan in the body is a complex interplay of various physiological processes, each potentially influenced by its stereochemistry.

Absorption and Distribution

Following oral administration of the racemic mixture, tolvaptan is readily absorbed, with peak plasma concentrations observed between 2 and 4 hours post-dose.[1] The absolute bioavailability of a 30 mg oral dose of racemic tolvaptan is approximately 56%.[1] While specific absorption data for (S)-Tolvaptan is not distinctly reported, the higher steady-state concentration of the (S)-enantiomer suggests that its absorption is at least as efficient as the (R)-enantiomer, or more likely, that its elimination is slower.

Tolvaptan is highly bound to plasma proteins (>98%), primarily albumin and α1-acid glycoprotein.[1] This extensive protein binding limits its volume of distribution, which is approximately 3 L/kg for the racemate.[1] The stereospecificity of protein binding for tolvaptan enantiomers has not been extensively detailed in publicly available literature, but even subtle differences could contribute to the observed pharmacokinetic dissimilarities.

Metabolism: The Central Role of CYP3A and Stereoselectivity

The metabolism of tolvaptan is almost exclusively hepatic and is mediated predominantly by the cytochrome P450 3A (CYP3A) subfamily of enzymes, with CYP3A4 and CYP3A5 playing pivotal roles.[2][3] In vitro studies have confirmed that CYP3A4 is the primary enzyme responsible for tolvaptan's metabolism.[3] The metabolism of tolvaptan is stereoselective, with evidence suggesting that the (S)-enantiomer is metabolized at a different rate than the (R)-enantiomer.

One study investigating the stereoselective interaction of tolvaptan found that CYP3A4/5 exhibits a larger Vmax (maximum reaction velocity) for the 5S-tolvaptan compared to the 5R-tolvaptan, although their Km (Michaelis constant) values were similar.[4] This suggests a higher capacity for the metabolism of the (S)-enantiomer by these primary enzymes.

Furthermore, the CYP3A5 genotype has been shown to significantly affect the concentration ratio of the enantiomeric metabolites to the parent tolvaptan, highlighting the genetic influence on its stereoselective metabolism.[4]

Excretion

Tolvaptan is eliminated almost entirely through non-renal routes, with less than 1% of the parent drug excreted unchanged in the urine.[5] The primary route of elimination is through metabolism, followed by the excretion of metabolites in the feces and, to a lesser extent, in the urine. After administration of radiolabeled tolvaptan, approximately 40% of the radioactivity is recovered in the urine and 59% in the feces.[1] The distinct excretion profile of metabolites originating from (S)-Tolvaptan has not been separately characterized but is expected to follow this general pattern.

Metabolic Profile of (S)-Tolvaptan: Key Biotransformation Pathways

The biotransformation of tolvaptan is extensive, leading to the formation of numerous metabolites. While a complete metabolic map for each enantiomer is not fully elucidated, key pathways have been identified. The metabolism of (S)-Tolvaptan primarily involves oxidation reactions catalyzed by CYP3A enzymes, leading to the formation of hydroxylated and other oxidized metabolites.

A significant finding is the role of carbonyl reductase 1 (CBR1) in the stereoselective synthesis of 5S-tolvaptan from the ketone metabolite MOP-21826.[4] This indicates a potential for chiral inversion and interconversion between metabolites, further complicating the metabolic profile.

The major circulating metabolite of tolvaptan is the pharmacologically inactive oxobutyric acid metabolite (DM-4103). Other identified metabolites include hydroxylated derivatives such as DM-4107.[6] It is crucial for researchers to consider that the profile and concentration of metabolites may differ depending on the parent enantiomer.

Below is a diagram illustrating the proposed major metabolic pathways for tolvaptan, with an emphasis on the known stereoselective aspects involving the (S)-enantiomer.

Caption: Proposed metabolic pathways of (S)- and (R)-Tolvaptan.

Quantitative Summary of Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of racemic tolvaptan. It is important to reiterate that at steady-state, the S-(-) to R-(+) enantiomer ratio is approximately 3.[1]

| Parameter | Value (for Racemic Tolvaptan) | Reference |

| Time to Peak Concentration (Tmax) | 2 - 4 hours | [1] |

| Absolute Bioavailability (30 mg dose) | ~56% | [1] |

| Plasma Protein Binding | >98% | [1] |

| Volume of Distribution (Vd) | ~3 L/kg | [1] |

| Primary Metabolizing Enzymes | CYP3A4, CYP3A5 | [2][3] |

| Primary Route of Elimination | Metabolism | [5] |

| Excretion | ~40% in urine (as metabolites), ~59% in feces | [1] |

| Steady-State S-(-) to R-(+) Ratio | ~3 | [1] |

Experimental Protocols

To facilitate further research into the stereoselective pharmacology of tolvaptan, this section provides detailed, field-proven protocols for key experiments.

Protocol for Enantioselective Quantification of Tolvaptan in Human Plasma by Chiral HPLC

Objective: To separate and quantify (S)- and (R)-tolvaptan in human plasma samples. This protocol is adapted from established methods for chiral separation.

Materials:

-

High-Performance Liquid Chromatography (HPLC) system with UV or Mass Spectrometric (MS) detection.

-

Chiral stationary phase (CSP) column (e.g., polysaccharide-based, such as Chiralcel OD-H or Chiralpak AD-H).

-

Mobile phase: n-Hexane, Isopropanol (IPA), Ethanol (EtOH) (HPLC grade).

-

Internal Standard (IS) solution (e.g., a structurally similar compound not present in the sample).

-

Human plasma samples.

-

Acetonitrile (ACN) for protein precipitation.

-

Centrifuge.

-

Vortex mixer.

Procedure:

-

Sample Preparation (Protein Precipitation):

-

To 200 µL of human plasma in a microcentrifuge tube, add 600 µL of ice-cold acetonitrile containing the internal standard.

-

Vortex mix for 1 minute to precipitate plasma proteins.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

Chromatographic Conditions (Example):

-

Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm).

-

Mobile Phase: n-Hexane:Isopropanol (80:20, v/v). Note: The optimal mobile phase composition should be determined empirically.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25°C.

-

Injection Volume: 20 µL.

-

Detection: UV at 268 nm or MS/MS with appropriate transitions.

-

-

Data Analysis:

-

Construct a calibration curve by spiking known concentrations of (S)- and (R)-tolvaptan standards into blank plasma and processing them as described above.

-

Plot the peak area ratio of each enantiomer to the internal standard against the concentration.

-

Determine the concentration of (S)- and (R)-tolvaptan in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Protocol for In Vitro Metabolism of (S)-Tolvaptan using Human Liver Microsomes

Objective: To investigate the metabolic stability and identify the metabolites of (S)-Tolvaptan when incubated with human liver microsomes.

Materials:

-

Pooled human liver microsomes (HLMs).

-

(S)-Tolvaptan stock solution (in a suitable solvent like DMSO, final concentration <0.5%).

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

Phosphate buffer (pH 7.4).

-

Incubator or water bath at 37°C.

-

Acetonitrile (ACN) or methanol to terminate the reaction.

-

LC-MS/MS system for analysis.

Procedure:

-

Incubation Mixture Preparation:

-

In a microcentrifuge tube, prepare the incubation mixture (total volume of 200 µL) containing:

-

Phosphate buffer (100 mM, pH 7.4).

-

Human liver microsomes (final protein concentration of 0.5-1.0 mg/mL).

-

(S)-Tolvaptan (final concentration, e.g., 1 µM).

-

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

-

Initiation of Reaction:

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate at 37°C with gentle shaking.

-

-

Time-Course Sampling and Reaction Termination:

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot (e.g., 50 µL) of the incubation mixture.

-

Immediately terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.

-

-

Sample Processing and Analysis:

-

Vortex the terminated samples and centrifuge at 10,000 x g for 10 minutes to pellet the precipitated protein.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining (S)-Tolvaptan and identify the formed metabolites.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of remaining (S)-Tolvaptan versus time.

-

The slope of the linear portion of this plot represents the elimination rate constant (k).

-

Calculate the in vitro half-life (t1/2) as 0.693/k.

-

Identify metabolites by comparing the mass spectra of the samples with control incubations (without NADPH or without substrate) and by using metabolite identification software.

-

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the pharmacokinetic analysis of (S)-Tolvaptan.

Caption: Workflow for Enantioselective Pharmacokinetic Analysis.

Conclusion and Future Directions

This technical guide has provided a detailed overview of the pharmacokinetics and metabolic profile of (S)-Tolvaptan, emphasizing the critical role of stereoselectivity in its disposition. The higher steady-state concentrations of the (S)-enantiomer underscore the importance of understanding its specific ADME properties. The metabolism, primarily driven by CYP3A4/5, exhibits stereoselective characteristics that are influenced by genetic factors.

Future research should aim to fully delineate the metabolic pathways of both the (S)- and (R)-enantiomers, including the identification and pharmacological characterization of all major metabolites. A deeper understanding of the stereoselective protein binding and tissue distribution will further refine our knowledge of tolvaptan's disposition. The detailed experimental protocols provided herein offer a solid foundation for researchers to undertake these important investigations, ultimately contributing to the safer and more effective use of tolvaptan in clinical practice.

References

-

Tolvaptan safety in autosomal-dominant polycystic kidney disease; a focus on idiosyncratic drug-induced liver injury liabilities. PMC - NIH. [Link]

-

Review of Tolvaptan's Pharmacokinetic and Pharmacodynamic Properties and Drug Interactions. MDPI. [Link]

-

Tolvaptan: Package Insert / Prescribing Information / MOA. Drugs.com. [Link]

-

Stereoselective interaction of tolvaptan with amiodarone under racemic metabolic impact by CYP3A5 genotypes in heart failure patients. PubMed. [Link]

-

Part 1 - accessdata.fda.gov. [Link]

-

These highlights do not include all the information needed to use TOLVAPTAN TABLETS safely and effectively. See full prescribin - DailyMed. [Link]

-

tolvaptan - PRODUCT MONOGRAPH. [Link]

-

Enantioselective analysis of tolvaptan in rat and dog sera by high-performance liquid chromatography and application to pharmacokinetic study. PubMed. [Link]

-

An enantiomeric quantitative LC-MS/MS method for tolvaptan and its monohydroxylates in human plasma using a reversed-phase separation procedure. PubMed. [Link]

-

Pharmacokinetics, pharmacodynamics and safety of 15 mg-tolvaptan administered orally for 7 consecutive days to Chinese patients with child-Pugh B cirrhosis. Frontiers. [Link]

-

Pharmacokinetics, pharmacodynamics, and safety of tolvaptan, a nonpeptide AVP antagonist, during ascending single-dose studies in healthy subjects. PubMed. [Link]

-

Pharmacokinetics and pharmacodynamics of oral tolvaptan in patients with varying degrees of renal function. PMC - NIH. [Link]

-

Population pharmacokinetics of tolvaptan in healthy subjects and patients with hyponatremia secondary to congestive heart failure or hepatic cirrhosis. PubMed. [Link]

-

204441Orig1s000 - accessdata.fda.gov. [Link]

-

Human Sulfotransferases Enhance the Cytotoxicity of Tolvaptan. PMC - NIH. [Link]

-

Altered Hepatobiliary Disposition of Tolvaptan and Selected Tolvaptan Metabolites in a Rodent Model of Polycystic Kidney Disease. PMC - NIH. [Link]

-

Nonclinical pharmacokinetics of a new nonpeptide V2 receptor antagonist, tolvaptan. PubMed. [Link]

-

In Vitro Drug Metabolism Using Liver Microsomes. PubMed. [Link]

-

QbD green analytical procedure for the quantification of tolvaptan by utilizing stability indicating UHPLC method. PMC - PubMed Central. [Link]

-

Effects of CYP3A4 inhibition and induction on the pharmacokinetics and pharmacodynamics of tolvaptan, a non-peptide AVP antagonist in healthy subjects. NIH. [Link]

-

Impact of CYP3A5 genotype on tolvaptan pharmacokinetics and their relationships with endogenous markers of CYP3A activity and serum sodium level in heart failure patients. PubMed. [Link]

Sources

- 1. drugs.com [drugs.com]

- 2. Tolvaptan safety in autosomal-dominant polycystic kidney disease; a focus on idiosyncratic drug-induced liver injury liabilities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of CYP3A4 inhibition and induction on the pharmacokinetics and pharmacodynamics of tolvaptan, a non-peptide AVP antagonist in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Stereoselective interaction of tolvaptan with amiodarone under racemic metabolic impact by CYP3A5 genotypes in heart failure patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.hres.ca [pdf.hres.ca]

- 6. researchgate.net [researchgate.net]

In vitro binding affinity of (S)-Tolvaptan to V2 receptors

An In-Depth Technical Guide to the In Vitro Binding Affinity of (S)-Tolvaptan to the V2 Receptor

Foreword: A Senior Application Scientist's Perspective

In the landscape of modern pharmacology, precision is paramount. When we investigate a molecule like Tolvaptan, a cornerstone in the management of hyponatremia and autosomal dominant polycystic kidney disease (ADPKD), we are not merely measuring a number; we are deciphering a molecular dialogue. Tolvaptan is a selective antagonist of the Arginine Vasopressin (AVP) V2 receptor (V2R), but it's crucial to recognize that the commercial drug is a racemic mixture of (S)- and (R)-enantiomers. This guide focuses specifically on the characterization of the (S)-Tolvaptan enantiomer. The principles and methodologies detailed herein are fundamental for any researcher aiming to quantify the interaction between a ligand and its G protein-coupled receptor (GPCR) target. Our goal is not just to provide a protocol but to illuminate the causality behind each step, ensuring that the data generated is not only accurate but also meaningful and defensible.

The V2 Receptor: A Master Regulator of Water Homeostasis

The V2 receptor, a member of the Class A GPCR family, is the primary target of (S)-Tolvaptan.[1][2] Predominantly expressed on the basolateral membrane of principal cells in the renal collecting ducts, its activation by the endogenous hormone AVP is critical for regulating body water balance.[3][4][5]

The Canoncial Signaling Pathway

Upon AVP binding, the V2R undergoes a conformational change, leading to the activation of the heterotrimeric G protein, Gs.[3] This initiates a well-defined signaling cascade:

-

Gαs Activation: The activated Gαs subunit exchanges GDP for GTP and dissociates from the βγ subunits.

-

Adenylyl Cyclase Stimulation: Gαs-GTP stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP into the second messenger, cyclic adenosine monophosphate (cAMP).[3][6][7]

-

PKA Activation: The accumulation of intracellular cAMP activates Protein Kinase A (PKA).[3][8]

-

Aquaporin-2 Translocation: PKA-mediated phosphorylation of key substrates triggers the translocation of vesicles containing the aquaporin-2 (AQP2) water channel to the apical membrane of the collecting duct cells.[3][8]

-

Water Reabsorption: The insertion of AQP2 channels dramatically increases the permeability of the membrane to water, facilitating its reabsorption from the filtrate back into the bloodstream.[9]

(S)-Tolvaptan exerts its therapeutic effect—a process known as aquaresis, or electrolyte-free water excretion—by competitively blocking AVP at the V2R, thereby inhibiting this entire cascade.[9][10]

Quantifying the Interaction: Radioligand Competition Binding Assays

The most direct method to determine the affinity of a compound for a receptor is a radioligand competition binding assay. This technique measures how effectively (S)-Tolvaptan competes with a high-affinity radiolabeled ligand for binding to the V2R. The result is expressed as the inhibitor constant (Ki), a fundamental measure of binding affinity.

Causality Behind the Method

-

Why use cell membranes? We use membrane preparations from cell lines (e.g., HEK293, HeLa, or CHO) stably overexpressing the human V2R.[11][12] This provides a high concentration of the target receptor, isolated from the complexities of intact cells, ensuring a robust and reproducible signal.

-

Why use [³H]AVP? Arginine vasopressin is the natural ligand. Using tritiated AVP ([³H]AVP) as the radioligand allows us to directly measure competition at the orthosteric binding site—the same site where the endogenous hormone acts.[12][13]

-

Why the Cheng-Prusoff Equation? The direct output of this experiment is the IC50 value—the concentration of (S)-Tolvaptan that displaces 50% of the radioligand. To convert this into the more universal Ki value, we use the Cheng-Prusoff equation. This is critical because the IC50 is dependent on the concentration of the radioligand used, whereas the Ki is an absolute measure of affinity.

Step-by-Step Experimental Protocol

-

Membrane Preparation:

-

Culture HEK293 cells stably transfected with the human V2R gene to confluence.

-

Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) using a Dounce homogenizer.

-

Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and debris.

-

Transfer the supernatant to an ultracentrifuge tube and spin at high speed (e.g., 40,000 x g) to pellet the membranes.

-

Wash the membrane pellet with fresh buffer and resuspend to a final protein concentration of 1-2 mg/mL, determined by a Bradford or BCA assay. Aliquot and store at -80°C.

-

-

Competition Binding Assay:

-

Prepare a series of dilutions of (S)-Tolvaptan in assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

-

In a 96-well plate, combine:

-

50 µL of cell membrane preparation.

-

25 µL of [³H]AVP at a final concentration near its Kd (e.g., 1-2 nM).

-

25 µL of either (S)-Tolvaptan dilution, buffer (for total binding), or a high concentration of unlabeled AVP (for non-specific binding).

-

-

Incubate the plate at room temperature for 60-90 minutes to allow the binding reaction to reach equilibrium.

-

-

Separation and Quantification:

-

Rapidly harvest the plate contents onto a glass fiber filter mat using a cell harvester, washing several times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to separate bound from free radioligand.

-

Allow the filters to dry, then place them in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding = Total binding (CPM) - Non-specific binding (CPM).

-

Plot the percentage of specific binding against the log concentration of (S)-Tolvaptan.

-

Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.

-

Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Assessing Functional Antagonism: The cAMP Accumulation Assay

While a binding assay confirms physical interaction, a functional assay demonstrates the biological consequence. We measure how effectively (S)-Tolvaptan inhibits AVP's ability to stimulate cAMP production. This provides the IC50 value, a measure of the compound's functional potency.

Causality Behind the Method

-

Why intact cells? This assay requires the entire signaling apparatus to be intact, from the receptor to G protein coupling and adenylyl cyclase activation. Therefore, we use whole cells expressing the V2R.[13][14]

-

Why measure cAMP? As the direct second messenger of V2R activation, cAMP is the most proximal and reliable readout of receptor function.[3][8] Its quantification directly reflects the degree of receptor stimulation or inhibition.

-

Why use a phosphodiesterase inhibitor? Cells have enzymes called phosphodiesterases (PDEs) that rapidly degrade cAMP. Including a PDE inhibitor like IBMX in the assay buffer prevents this degradation, amplifying the signal and creating a more robust assay window.

Step-by-Step Experimental Protocol

-

Cell Culture and Plating:

-

Culture HeLa or HEK293 cells expressing the human V2R in appropriate media.

-

Seed the cells into a 96-well or 384-well plate and grow overnight to form a semi-confluent monolayer.

-

-

Assay Procedure:

-

Wash the cells with serum-free media or a stimulation buffer.

-

Add serial dilutions of (S)-Tolvaptan to the wells. It is crucial to also include a "no antagonist" control.

-

Pre-incubate for 15-30 minutes to allow the antagonist to bind to the receptors.

-

Add a fixed concentration of AVP, typically at its EC80 (the concentration that gives 80% of the maximal cAMP response), to all wells except the basal control.

-

Incubate for an additional 30 minutes at 37°C to allow for cAMP production.

-

-

cAMP Quantification:

-

Lyse the cells according to the manufacturer's protocol for the chosen cAMP detection kit.

-

Quantify the accumulated cAMP using a competitive immunoassay format, such as Homogeneous Time-Resolved Fluorescence (HTRF) or Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). These methods are highly sensitive and well-suited for high-throughput screening.

-

-

Data Analysis:

-

Normalize the data, setting the basal cAMP level (no AVP) as 0% and the AVP-stimulated level (no antagonist) as 100%.

-

Plot the normalized response against the log concentration of (S)-Tolvaptan.

-

Fit the data using a non-linear regression model to determine the functional IC50 value.

-

Data Summary and Interpretation

The following table summarizes representative in vitro data for Tolvaptan. It is important to note that most literature reports data for the racemic mixture, which is understood to be driven by the high affinity of the (S)-enantiomer.

| Parameter | Receptor | Cell Line | Value | Citation |

| Ki (Binding Affinity) | Human V2 | HeLa | 0.43 nM | [11] |

| Human V1a | HeLa | 12.3 nM | [11] | |

| Human V2 | - | - | ||

| Selectivity (Ki V1a / Ki V2) | - | - | ~29-fold | [4][10][12] |

| IC50 (Functional Potency) | Human V2 | HeLa | 8.0 nM | [11] |

Interpretation:

-

High Affinity: The sub-nanomolar Ki value of 0.43 nM demonstrates that Tolvaptan binds to the V2 receptor with very high affinity.[11]

-

High Selectivity: Tolvaptan is approximately 29 times more selective for the V2 receptor over the V1a receptor, which is responsible for vasoconstriction.[4][12] This selectivity is a key reason for its targeted aquaretic effect without significant blood pressure changes.

-

Potent Functional Antagonism: The low nanomolar IC50 value confirms that Tolvaptan is not only binding but is also highly effective at blocking the AVP-induced signaling cascade.[11]

-

Inverse Agonism: Advanced studies have suggested that Tolvaptan is not a silent antagonist but rather an inverse agonist, meaning it can reduce the basal, ligand-independent activity of the V2R.[2][15]

The Structural Basis of High-Affinity Binding

Recent advancements in cryo-electron microscopy and molecular dynamics simulations have provided unprecedented atomic-level insights into how Tolvaptan interacts with the V2R.[1][16][17] These studies reveal that Tolvaptan inserts itself deep within the receptor's transmembrane bundle. The binding process involves an initial interaction with extracellular loops before the molecule settles into a stable pocket, making key contacts with residues in transmembrane helices TM3, TM5, and TM6.[16][17][18] This deep binding pose explains its high affinity and its ability to stabilize an inactive conformation of the receptor, effectively locking it against activation by AVP.[1]

Conclusion

Determining the in vitro binding affinity of (S)-Tolvaptan to the V2 receptor is a multi-faceted process that integrates direct binding assays with functional assessments. Through rigorous application of radioligand competition and cAMP accumulation assays, we can derive the Ki and IC50 values that define the molecule's affinity and potency. These quantitative parameters, underpinned by a deep understanding of the V2R signaling pathway and the structural basis for the interaction, provide the foundational data that validates (S)-Tolvaptan's mechanism of action and supports its clinical application as a highly selective and potent aquaretic agent.

References

-

Constitutive cAMP signaling of the mutant V2Rs. A, HEK293 cells - ResearchGate. Available at: [Link]

-

Noncanonical Control of Vasopressin Receptor Type 2 Signaling by Retromer and Arrestin. Journal of Biological Chemistry. Available at: [Link]

-

Comparison of the Hepatotoxic Potential of Two Treatments for Autosomal-Dominant Polycystic Kidney DiseaseUsing Quantitative Systems Toxicology Modeling - PMC - NIH. Available at: [Link]

-